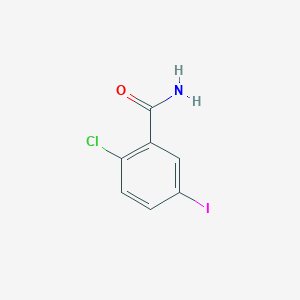

2-Chloro-5-iodobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

289039-27-6 |

|---|---|

Molecular Formula |

C7H5ClINO |

Molecular Weight |

281.48 g/mol |

IUPAC Name |

2-chloro-5-iodobenzamide |

InChI |

InChI=1S/C7H5ClINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |

InChI Key |

MKLMHLAPROCPET-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1I)C(=O)N)Cl |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)N)Cl |

Other CAS No. |

289039-27-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design for 2 Chloro 5 Iodobenzamide and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for the 2-Chloro-5-iodobenzamide Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inyoutube.com For this compound, the most logical and common disconnection strategy involves breaking the amide bond (a C-N disconnection). This approach is based on the reliability and high efficiency of amide bond formation reactions. lkouniv.ac.inslideshare.net

This primary disconnection yields two key synthons: an acyl cation synthon derived from 2-chloro-5-iodobenzoic acid and an ammonia (B1221849) synthon. The corresponding synthetic equivalents for these synthons are an activated form of 2-chloro-5-iodobenzoic acid (such as an acyl chloride or an active ester) and ammonia or an ammonia equivalent, respectively.

Figure 1: Primary Retrosynthetic Disconnection of this compound

Further retrosynthetic analysis of the 2-chloro-5-iodobenzoic acid intermediate involves functional group interconversion (FGI) and disconnection of the carbon-halogen bonds. The sequence of halogenation steps is critical to ensure the correct regiochemistry. Typically, the directing effects of the carboxyl group and the chlorine atom would be considered to plan the iodination step, or vice-versa. An alternative route could start from a simpler substituted benzene (B151609) and introduce the functional groups in a strategic sequence. For example, starting from 2-chlorobenzoic acid, a regioselective iodination would be required at the 5-position. Conversely, starting with 3-iodobenzoic acid would necessitate a regioselective ortho-chlorination.

Novel Synthetic Pathways to the this compound Framework

Modern organic synthesis offers a variety of methods to construct the this compound scaffold efficiently and with high selectivity.

Regioselective Halogenation Approaches (Chlorination and Iodination)

Achieving the desired 1,2,4-substitution pattern on the benzene ring requires precise control over the regioselectivity of the halogenation reactions.

Chlorination: The introduction of the chlorine atom can be achieved through various methods. Electrophilic chlorination of a suitably substituted benzamide (B126) or benzoic acid precursor is a common approach. Reagents such as N-chlorosuccinimide (NCS) can be used, sometimes in combination with a catalyst to control regioselectivity. researchgate.net For instance, chlorination of 3-iodobenzamide (B1666170) would need to be directed to the ortho position relative to the amide group.

Iodination: The iodination step is often accomplished using reagents that generate an electrophilic iodine species. A mixture of iodine (I₂) and an oxidizing agent is frequently employed. For example, the iodination of 2-aminobenzamide (B116534) with iodine and sodium bicarbonate has been reported to yield 2-amino-5-iodobenzamide. nih.gov Other modern methods include the use of N-iodosuccinimide (NIS), often with an acid catalyst. nih.gov Iridium-catalyzed C-H iodination of benzamides has also been developed, offering high regioselectivity for the ortho position under mild conditions. nih.govacs.org This method could be applied to a 2-chlorobenzamide (B146235) precursor. The choice of iodinating agent can be critical, with silver salts like Ag₂SO₄ in combination with I₂ being used for specific regioselective iodinations of chlorinated aromatic compounds. nih.gov

Amide Bond Formation via Modern Coupling Reagents and Techniques

The formation of the amide bond is the final key step in many synthetic routes. While the reaction of an acyl chloride with ammonia is a classic method, modern synthesis often employs milder and more efficient coupling reagents to unite a carboxylic acid (2-chloro-5-iodobenzoic acid) with an amine source. hepatochem.comluxembourg-bio.com These reagents work by activating the carboxylic acid to facilitate nucleophilic attack by the amine.

The choice of coupling reagent is crucial for achieving high yields and purity, especially in complex molecules. iris-biotech.de

| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com | Widely used, effective. | Can cause racemization in chiral substrates; byproducts (e.g., DCU) can be difficult to remove. hepatochem.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester with the carboxylic acid. | High reactivity, low racemization. iris-biotech.de | Can be expensive. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms benzotriazolyl active esters, which are highly reactive towards amines. peptide.com | Very fast reaction rates, high yields, low racemization. peptide.com | HATU has been classified as potentially explosive; guanidinium (B1211019) by-product formation is possible. luxembourg-bio.comiris-biotech.de |

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress side reactions and reduce racemization by forming a less reactive, but still efficient, active ester intermediate. luxembourg-bio.com

Directed Metalation Strategies for Ortho-Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position. acs.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org

The amide group itself is a potent DMG. acs.orgresearchgate.net This allows for the introduction of substituents ortho to the amide. For the synthesis of this compound, one could envision a strategy starting from 3-iodobenzamide. The amide group would direct lithiation to the 2-position, and subsequent quenching with an electrophilic chlorine source (e.g., hexachloroethane) would yield the target molecule. This approach offers an alternative to electrophilic aromatic substitution and can provide access to substitution patterns that are otherwise difficult to achieve.

Applications of Flow Chemistry and Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. nih.govjst.org.in

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying the principles of green chemistry is essential for developing environmentally benign and economically viable synthetic processes. gctlc.orgsigmaaldrich.com

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For example, catalytic C-H activation/halogenation is more atom-economical than methods that use stoichiometric halogenating agents with large leaving groups.

Use of Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions (mechanochemistry). nih.govacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.orgcompoundchem.com Development of highly active catalysts that enable lower reaction temperatures is a key strategy here.

Catalysis: Utilizing catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste. compoundchem.com For instance, the use of palladium or iridium catalysts for halogenation is preferable to using stoichiometric amounts of activating reagents. nih.govacs.org

Reduce Derivatives: Avoiding the use of protecting groups or other temporary modifications, as these steps add to the reagent load and generate waste. sigmaaldrich.comacs.org A synthetic strategy like directed ortho metalation, which leverages the inherent reactivity of the functional groups present, can circumvent the need for protecting groups.

By integrating these principles, for example, through a catalyzed, solvent-minimized flow process, the synthesis of this compound can be made significantly more sustainable. Enzymatic halogenation, using halogenase enzymes, represents a future-forward green alternative for achieving highly selective halogenation under mild, aqueous conditions. nih.gov

Solvent-Free Reaction Methodologies and Alternative Solvent Systems

Traditional amide synthesis often relies on volatile and hazardous organic solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). Modern synthetic chemistry seeks to replace these with more environmentally benign alternatives or to eliminate solvents altogether.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent an ideal green chemistry approach. These reactions are typically conducted by grinding or heating the reactants together, often with a solid catalyst. For the synthesis of benzamides, solvent-free methods using ultrasonic irradiation have been shown to be effective, offering benefits such as reduced reaction times and enhanced reaction rates. researchgate.net This approach minimizes the environmental footprint associated with solvent production, purification, and disposal. A reported method for synthesizing dibenzoazepine benzamide analogs highlights the efficiency of solvent-free conditions, providing a greener alternative to methods that use hazardous solvents. researchgate.net

Alternative Solvent Systems: When a solvent is necessary, the focus shifts to "green" solvents that are less toxic, derived from renewable resources, and readily biodegradable. Water is an ideal green solvent, though its use in amide synthesis can be challenging. bohrium.com However, methods using water-compatible coupling systems or micellar conditions are being developed. bohrium.com

Other promising alternatives to conventional solvents like DMF and CH2Cl2 have been systematically evaluated for amide coupling reactions. rsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentylmethyl ether (CPME), and dimethyl carbonate (DMC) have emerged as practical and effective replacements. bohrium.comrsc.org These solvents are often derived from biomass and exhibit lower toxicity and better environmental profiles. bohrium.com Deep eutectic solvents (DES) and ionic liquids (ILs) are also being explored as recyclable reaction media for amide synthesis. bohrium.com

The following table compares conventional solvents with greener alternatives for benzamide synthesis.

| Solvent Category | Examples | Advantages | Disadvantages | Relevance to this compound Synthesis |

| Conventional Halogenated | Dichloromethane (CH₂Cl₂) | High solubility for many reagents, well-established protocols. | Toxic, suspected carcinogen, environmentally persistent. | Historically used but now being replaced due to safety and environmental concerns. |

| Conventional Dipolar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Excellent solvating power, high boiling point. | High toxicity (reprotoxic), difficult to remove, not sustainable. | Widely used in the past, but significant efforts are underway to find replacements. bohrium.com |

| Green Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentylmethyl ether (CPME) | Derived from biomass, lower toxicity, readily biodegradable. bohrium.comrsc.org | May have lower solvating power for some polar reagents compared to DMF. | Highly suitable as direct replacements for CH₂Cl₂ and other hazardous solvents in amidation reactions. rsc.org |

| Green Carbonates | Dimethyl Carbonate (DMC) | Non-toxic, biodegradable, versatile reagent and solvent. bohrium.com | Lower boiling point may limit reaction temperature. | An effective and environmentally benign medium for routine amide coupling processes. rsc.org |

| Aqueous Systems | Water, Water-based mixtures | Non-toxic, non-flammable, inexpensive, ultimate green solvent. | Poor solubility of many organic reagents, potential for hydrolysis side reactions. bohrium.com | Requires specialized techniques like micellar catalysis or the use of water-compatible reagents. bohrium.com |

Development of Recyclable Catalytic Systems

The move away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. For the synthesis of this compound, this involves developing catalysts for the amidation step that can be easily recovered and reused, thereby reducing cost and waste.

Heterogeneous catalysts are particularly advantageous as they can be separated from the reaction mixture by simple filtration. Examples of such systems applicable to amide synthesis include:

Metal-Organic Frameworks (MOFs) and Supported Catalysts: Transition metals like palladium or copper can be immobilized on solid supports such as silica (B1680970), polymers, or magnetic nanoparticles. mdpi.comresearchgate.net For instance, a copper(I) acetate (B1210297) catalyst anchored on silica has been used for cycloaddition reactions, demonstrating high efficiency and recyclability. mdpi.com A heterogeneous palladium catalyst (MCM-41-2P-Pd(OAc)2) has been developed for carbonylative cyclization reactions and can be recovered by centrifugation for reuse. bohrium.com

Hydrotalcite-Based Catalysts: A two-component system using a CuAl-hydrotalcite has been developed for C-N coupling reactions to form secondary amines from aryl chlorides. google.com Such systems are efficient and can be recycled.

Magnetic Nanoparticle-Supported Catalysts: Attaching a catalyst, such as an iodoarene, to magnetic nanoparticles allows for its easy separation from the reaction medium using an external magnet. researchgate.net This has been demonstrated for iodoarene-catalyzed oxidation reactions.

The table below summarizes different types of recyclable catalysts potentially applicable to the synthesis of this compound.

| Catalyst Type | Description | Advantages | Potential Application |

| Supported Copper Catalysts | Copper(I) or Copper(II) salts immobilized on a solid support like silica or within a hydrotalcite structure. mdpi.comgoogle.com | Low cost, high efficiency for C-N coupling, simple recovery by filtration. mdpi.com | Catalyzing the amidation of 2-chloro-5-iodobenzoic acid or its derivatives. |

| Supported Palladium Catalysts | Palladium complexes anchored to materials like MCM-41 silica. bohrium.com | High catalytic activity for a wide range of coupling reactions, good reusability. | Could be used in carbonylative cross-coupling reactions to build the benzamide structure. |

| Magnetic Nanoparticle Catalysts | A catalytically active species (e.g., iodoarene) is chemically bound to a magnetic nanoparticle core. researchgate.net | Extremely simple separation with a magnet, high surface area, minimal catalyst leaching. | Could be particularly useful if the synthesis involves an oxidative step catalyzed by a hypervalent iodine species. |

| Polymer-Supported Catalysts | The catalyst is attached to a polymer backbone, rendering it insoluble. | Straightforward recovery via filtration, suitable for flow chemistry applications. | Applicable to a wide range of catalytic transformations, including amide bond formation. |

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

Traditional methods for amide bond formation often exhibit poor atom economy. For example, the use of carbodiimide (B86325) coupling agents (like DCC or EDC) generates a stoichiometric amount of urea (B33335) byproduct, which must be separated and disposed of, significantly lowering the atom economy.

To improve atom economy and minimize waste in the synthesis of this compound, several strategies can be employed:

Direct Amidation: The most atom-economical approach is the direct condensation of a carboxylic acid (2-chloro-5-iodobenzoic acid) with an amine source (e.g., ammonia or an ammonium (B1175870) salt), which ideally produces only water as a byproduct. However, this reaction is often thermodynamically unfavorable and requires high temperatures or catalytic activation.

Catalytic Approaches: The development of catalytic methods that avoid stoichiometric activating agents is crucial. researchgate.net Ruthenium-catalyzed reactions have been developed that can transform alcohols and nitriles into amides with 100% atom economy, producing no byproducts. chemistryviews.org Similarly, ruthenium catalysts can facilitate amide coupling from carboxylic acids and amines using alkynes as activating agents, which generate only volatile byproducts like acetaldehyde. nih.gov

Stereoselective Synthesis of Chiral Analogs and Enantiomeric Resolution (if applicable)

While this compound itself is an achiral molecule, the synthesis of chiral analogs is a significant area of research, particularly in medicinal chemistry where the biological activity of enantiomers can differ dramatically. nih.gov Chirality could be introduced into analogs of this compound in several ways, such as by adding a stereocenter to the N-alkyl/aryl substituent or by creating atropisomers.

Stereoselective Synthesis: This approach aims to directly synthesize a single enantiomer.

Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For instance, chiral hypervalent iodine reagents have been developed for catalytic enantioselective transformations. rsc.org Peptide-catalyzed reactions have been successfully used for the enantioselective bromination of benzamides, which can lead to the formation of atropisomers with high enantiomeric excess. nih.gov This methodology could potentially be adapted for the synthesis of chiral analogs of this compound.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. This is a well-established method for creating chiral centers.

Enantiomeric Resolution: If a stereoselective synthesis is not feasible, a racemic mixture (a 50:50 mixture of both enantiomers) can be synthesized and then separated in a process called resolution. libretexts.orglibretexts.org

Diastereomeric Salt Formation: This is the most common method for resolving chiral acids or bases. libretexts.org A racemic chiral amine analog of this compound could be reacted with a single enantiomer of a chiral acid (e.g., tartaric acid). This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. wikipedia.org The chiral acid is then removed to yield the pure enantiomers of the amine. libretexts.org

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to elute at different rates and allowing for their separation.

The applicability of these methods would depend on the specific structure of the chiral analog of this compound being targeted.

Design and Synthesis of Complex Architectures Incorporating the this compound Moiety

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules. The presence of two distinct halogen atoms (chlorine and iodine) at specific positions on the benzene ring allows for selective functionalization through various cross-coupling reactions. The iodine atom is significantly more reactive than the chlorine atom in reactions like Suzuki, Heck, and Sonogashira couplings, enabling sequential and site-selective modifications.

For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized, demonstrating how the core benzamide structure can be elaborated. nih.gov In this work, 2-chloro-4-nitrobenzoic acid is first converted to an intermediate which is then reacted with various amines to form a library of complex benzamide derivatives. nih.gov

The general strategy for using this compound as a scaffold would involve:

Selective Functionalization at the Iodine Position: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling with a boronic acid) would be performed first to replace the iodine atom with a new carbon-based substituent. The chlorine atom would remain unreacted under carefully controlled conditions.

Functionalization at the Chlorine Position: The resulting molecule could then undergo a second cross-coupling reaction under more forcing conditions to replace the chlorine atom.

Modification of the Amide Group: The N-H bond of the primary amide can be functionalized through various N-alkylation or N-arylation reactions to further increase molecular complexity.

This step-wise approach allows for the controlled and predictable synthesis of complex, three-dimensionally diverse molecules built upon the this compound framework, which is essential for applications in materials science and drug discovery.

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Chloro 5 Iodobenzamide

Electrophilic Aromatic Substitution (EAS) Pathways on the Benzamide (B126) Ring

The benzamide ring of 2-Chloro-5-iodobenzamide is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the carboxamide group (-CONH2) and the two halogen substituents (-Cl and -I). The amide group is a meta-director, while the halogens are ortho, para-directing deactivators. The interplay of these directing effects governs the regiochemical outcome of EAS reactions.

The directing effects of the substituents on the this compound ring are as follows:

Amide Group (-CONH2): This group deactivates the ring through its inductive electron-withdrawing effect and directs incoming electrophiles to the meta position (C4 and C6) via resonance stabilization of the sigma complex.

Chlorine Atom (-Cl): As a halogen, chlorine is deactivating due to its strong inductive effect but directs incoming electrophiles to the ortho (C3) and para (C6) positions through resonance donation of its lone pairs.

Iodine Atom (-I): Similar to chlorine, iodine is a deactivating ortho, para-director. It directs incoming electrophiles to its ortho (C4 and C6) and para (C2, which is already substituted) positions.

Considering the combined influence of these groups, the potential sites for electrophilic attack are C3, C4, and C6. The C6 position is sterically hindered by the adjacent iodine atom. The C4 position is meta to the amide, ortho to the iodine, and para to the chlorine. The C3 position is ortho to both the chlorine and the amide group. Predicting the major product requires careful consideration of the relative activating/deactivating strengths and steric factors. In many cases, a mixture of products can be expected.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effects | Predicted Outcome |

| C3 | Ortho to -Cl and -CONH2 | Possible, but sterically hindered and deactivated by both groups. |

| C4 | Meta to -CONH2, Ortho to -I, Para to -Cl | Favorable due to ortho/para direction from halogens. |

| C6 | Meta to -CONH2, Ortho to -I | Favorable due to meta direction from amide and ortho from iodine, but sterically hindered. |

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly when the aromatic ring is activated by electron-withdrawing groups. The benzamide group, while not as strongly activating as a nitro group, does provide some activation for SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

A key aspect of SNAr on this molecule is the competition between the displacement of the chloride and the iodide. Generally, in SNAr reactions, the rate of reaction is influenced by two factors: the electronegativity of the halogen (which affects the electrophilicity of the carbon atom) and the strength of the carbon-halogen bond (which affects the leaving group ability). For halogens, the reactivity order in SNAr is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step.

Therefore, it is expected that nucleophilic attack will preferentially occur at the carbon bearing the chlorine atom (C2) rather than the iodine atom (C5). However, the specific reaction conditions, the nature of the nucleophile, and the presence of any catalysts can influence this selectivity.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms on the this compound ring offers the potential for selective and sequential functionalization. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst. This inherent reactivity difference allows for selective coupling at the C-I bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide. For this compound, it is highly probable that the Suzuki-Miyaura coupling will occur selectively at the C5 position due to the much higher reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step. nih.gov This allows for the introduction of a wide range of aryl and heteroaryl groups at this position.

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound

| Reactants | Catalyst System | Product |

| This compound + Arylboronic acid | Pd(PPh3)4, Base (e.g., Na2CO3) | 5-Aryl-2-chlorobenzamide |

Sonogashira Coupling for Alkynyl and Arylalkynyl Substitutions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed with high selectivity at the C-I bond. beilstein-journals.org This provides a direct route to 5-alkynyl-2-chlorobenzamide derivatives.

Table 3: Predicted Sonogashira Coupling of this compound

| Reactants | Catalyst System | Product |

| This compound + Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | 5-Alkynyl-2-chlorobenzamide |

Buchwald-Hartwig Amination for Nitrogen-Containing Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction is a powerful method for the synthesis of arylamines. When applied to this compound, the amination is anticipated to occur preferentially at the C5 position. researchgate.net This regioselectivity allows for the synthesis of 5-amino-2-chlorobenzamide (B179010) derivatives, which can be valuable intermediates in pharmaceutical synthesis.

Table 4: Anticipated Buchwald-Hartwig Amination of this compound

| Reactants | Catalyst System | Product |

| This compound + Primary/Secondary Amine | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-substituted-5-amino-2-chlorobenzamide |

Negishi and Stille Coupling Applications for C-C Bond Formation

The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent to couple with an organic halide. Both are versatile palladium-catalyzed reactions for C-C bond formation. Consistent with the established reactivity patterns, both Negishi and Stille couplings with this compound are expected to demonstrate high selectivity for the C-I bond over the C-Cl bond. wikipedia.orgwikipedia.org This allows for the introduction of a variety of alkyl, alkenyl, and aryl groups at the C5 position.

Table 5: Expected Negishi and Stille Coupling of this compound

| Reaction | Organometallic Reagent | Product |

| Negishi Coupling | Organozinc halide (R-ZnX) | 5-Substituted-2-chlorobenzamide |

| Stille Coupling | Organostannane (R-SnR'3) | 5-Substituted-2-chlorobenzamide |

Copper-Catalyzed Transformations and Ullmann-Type Reactions

The presence of two distinct halogen substituents on the aromatic ring of this compound offers a platform for selective copper-catalyzed cross-coupling reactions, primarily governed by the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent copper center, a key step in Ullmann-type reactions. This reactivity difference allows for chemoselective functionalization at the C-5 position while leaving the C-2 chloro substituent intact, provided the reaction conditions are carefully controlled.

Ullmann-type reactions are a cornerstone of copper catalysis, traditionally involving the coupling of an aryl halide with a nucleophile. These reactions have evolved from harsh conditions requiring stoichiometric copper to milder, catalytic systems employing various ligands to facilitate the process. For a substrate like this compound, these transformations would predominantly occur at the iodo-position.

C-N Bond Formation: The Ullmann condensation can be employed to form C-N bonds by reacting this compound with various nitrogen-based nucleophiles such as amines, amides, or heterocycles. A typical catalytic system might involve a copper(I) salt, such as CuI, a ligand like 1,10-phenanthroline (B135089) or an amino acid, and a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF, DMAc, or NMP. The reaction proceeds via oxidative addition of the C-I bond to the copper(I) catalyst, followed by coordination of the amine nucleophile and subsequent reductive elimination to furnish the N-arylated product. The amide group at C-1 can potentially influence the reaction through its electronic properties or by acting as a coordinating group.

C-O Bond Formation: Similarly, the Ullmann condensation can be utilized to synthesize diaryl ethers by coupling this compound with phenols or alcohols. The catalytic system is analogous to that used for C-N bond formation, often employing a copper catalyst in the presence of a base. The selective reaction at the C-I bond would yield 2-chloro-5-phenoxybenzamide derivatives. The choice of ligand can be crucial in promoting these reactions under milder conditions and improving yields.

Below is a representative table illustrating potential Ullmann-type C-N and C-O coupling reactions with this compound, based on established methodologies for related aryl iodides.

| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Product |

| Aniline (B41778) | CuI / L-proline | K₂CO₃ | DMSO | 100-120 | 2-Chloro-5-(phenylamino)benzamide |

| Phenol | CuI / 1,10-phenanthroline | Cs₂CO₃ | NMP | 120-150 | 2-Chloro-5-phenoxybenzamide |

| Morpholine | CuI / Ethylenediamine | K₃PO₄ | Dioxane | 90-110 | 2-Chloro-5-(morpholin-4-yl)benzamide |

| Methanol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Toluene | 110 | 2-Chloro-5-methoxybenzamide |

Radical Reactions and Photochemical Transformations for Selective Functionalization

The reactivity of this compound in radical and photochemical reactions is primarily dictated by the carbon-iodine bond, which is the weakest bond and thus the most prone to homolytic cleavage. This characteristic allows for selective functionalization at the C-5 position.

Radical Reactions: Under radical conditions, typically initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or photolysis, the C-I bond can undergo homolysis to generate a 2-chloro-5-benzamidoyl aryl radical. This highly reactive intermediate can then participate in a variety of transformations. For instance, it can abstract a hydrogen atom from a suitable donor, undergo addition to a π-system (e.g., an alkene or alkyne in a Heck-type radical reaction), or be trapped by a radical scavenger. The selectivity of these reactions hinges on the controlled generation of the aryl radical at the C-5 position, leaving the more robust C-Cl bond untouched.

Photochemical Transformations: The absorption of UV light can also induce the homolytic cleavage of the C-I bond in this compound. Photochemical methods offer a mild and often highly selective way to generate aryl radicals. The resulting 2-chloro-5-benzamidoyl radical can then engage in subsequent reactions, similar to those initiated by chemical radical initiators. Photoredox catalysis represents a modern approach where a photocatalyst, upon excitation by visible light, can facilitate the single-electron reduction of the aryl iodide, leading to the formation of the aryl radical and an iodide anion. This method provides a powerful tool for a range of functionalization reactions under exceptionally mild conditions.

Functional Group Interconversions and Derivatization at the Amide Moiety

The amide functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amide Reduction and Hydrolysis Pathways

Amide Reduction: The benzamide moiety can be reduced to the corresponding benzylamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF or diethyl ether are typically required for this transformation. The reaction proceeds via the formation of an aluminate complex, followed by hydride delivery to the carbonyl carbon. A subsequent workup with water and base liberates the 2-chloro-5-iodobenzylamine. This reaction converts the electron-withdrawing amide group into a less deactivating amino-methyl group, which can influence the subsequent reactivity of the aromatic ring.

Hydrolysis Pathways: The amide can be hydrolyzed back to the parent carboxylic acid, 2-chloro-5-iodobenzoic acid, under either acidic or basic conditions.

Acidic Hydrolysis: This is typically achieved by heating the amide in the presence of a strong acid such as sulfuric acid or hydrochloric acid in an aqueous medium. The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.

Basic Hydrolysis: Saponification of the amide using a strong base like sodium hydroxide (B78521) or potassium hydroxide, usually with heating in an aqueous or alcoholic solution, also yields the carboxylate salt. Subsequent acidification then provides 2-chloro-5-iodobenzoic acid. google.com The choice between acidic and basic hydrolysis may depend on the compatibility of other functional groups present in the molecule with the reaction conditions.

A patent describes a method for synthesizing 2-chloro-5-iodobenzoic acid which involves the hydrolysis of the corresponding ethyl ester using sodium hydroxide and ethanol. google.com This indicates that the hydrolysis of the amide under similar basic conditions would also be a feasible pathway.

N-Substitution and Rearrangement Reactions

N-Substitution: The amide nitrogen of this compound can be substituted to form secondary or tertiary amides. This typically involves deprotonation of the N-H bond with a suitable base (e.g., NaH) to form the corresponding anion, which then acts as a nucleophile towards an alkylating agent (e.g., an alkyl halide or tosylate). This allows for the introduction of a wide variety of substituents on the nitrogen atom, further diversifying the chemical space accessible from this starting material.

Rearrangement Reactions: The amide functional group can participate in classical rearrangement reactions to furnish amines with one fewer carbon atom.

Hofmann Rearrangement: This reaction involves the treatment of the primary amide with bromine or another source of electrophilic halogen in the presence of a strong base like sodium hydroxide. wikipedia.org The reaction proceeds through the formation of an N-bromoamide intermediate, which upon deprotonation rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to the corresponding amine, 2-chloro-5-iodoaniline (B579048), with the loss of the carbonyl carbon as carbon dioxide.

Curtius Rearrangement: While the Hofmann rearrangement starts from the amide, the Curtius rearrangement begins with an acyl azide (B81097). wikipedia.orgorganic-chemistry.org this compound would first need to be converted to the corresponding acyl chloride (e.g., using thionyl chloride), which is then reacted with an azide salt (e.g., sodium azide) to form 2-chloro-5-iodobenzoyl azide. Upon heating, this acyl azide undergoes rearrangement with the loss of nitrogen gas to form the same isocyanate intermediate as in the Hofmann rearrangement, which can then be trapped by a nucleophile or hydrolyzed to 2-chloro-5-iodoaniline.

Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid, or its derivative, to an isocyanate. wikipedia.org To subject this compound to a Lossen rearrangement, it would first need to be converted to the corresponding hydroxamic acid, for example, by reaction with hydroxylamine. The hydroxamic acid is then typically activated (e.g., by acylation or sulfonylation of the oxygen atom) and treated with a base to induce the rearrangement to the isocyanate, which again can be converted to the amine.

These rearrangement reactions provide a synthetic route to 2-chloro-5-iodoaniline from this compound, effectively transforming the amide group into an amino group at the same position but with the removal of a carbon atom.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Chloro-5-iodobenzamide in solution. The technique provides detailed information on the chemical environment of each nucleus, their connectivity, and the molecule's conformational dynamics.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region would feature three protons on a 1,2,4,5-tetrasubstituted benzene (B151609) ring. The proton at C6 (H-6) would likely appear as a doublet, coupled to H-4. The proton at C4 (H-4) would appear as a doublet of doublets, showing coupling to both H-6 and H-3. The proton at C3 (H-3) would also be a doublet, coupled to H-4. The amide (-NH₂) protons may appear as two distinct broad signals due to hindered rotation around the C(O)-NH₂ bond, a common feature in primary amides. researchgate.net

The ¹³C NMR spectrum would display seven unique carbon signals: four for the aromatic ring (three protonated, one non-protonated bearing the amide), one for the carbon bearing the chlorine, one for the carbon bearing the iodine, and one for the carbonyl carbon. The chemical shifts are significantly influenced by the electronegativity and anisotropic effects of the halogen substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| C=O | - | - | ~168 |

| C1 | - | - | ~135 |

| C2 | - | - | ~133 |

| C3 | ~7.6 | d | ~132 |

| C4 | ~7.8 | dd | ~142 |

| C5 | - | - | ~95 |

| C6 | ~7.9 | d | ~140 |

| -NH₂ | ~7.5 / ~7.7 | br s | - |

Note: Predicted values are estimates based on substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

To overcome the complexities of a one-dimensional spectrum and confirm structural assignments, a suite of two-dimensional (2D) NMR experiments is employed. nih.govlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton scalar couplings. libretexts.org For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the aromatic ring. The amide protons would not show correlations to the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the signals of H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, and C-6), simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying the quaternary carbons. For instance, H-6 would show a correlation to the carbonyl carbon (C=O) and C-2, while H-4 would correlate to C-2 and C-5. The amide protons would show a strong correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This is particularly useful for conformational analysis. A key NOE would be expected between the H-3 proton and one of the amide protons, depending on the preferred conformation around the C1-C(O) bond. This could help establish whether the carbonyl oxygen is oriented cis or trans to the chlorine substituent.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of materials in the solid phase, where diffraction methods may be challenging. For this compound, ssNMR could be used to identify and characterize different polymorphic forms. Polymorphs, or different crystalline arrangements of the same molecule, can have distinct physical properties. ssNMR is sensitive to the local electronic environment, and thus, different crystal packing arrangements would result in different ¹³C and ¹⁵N chemical shifts. This allows for the unambiguous identification and quantification of different polymorphs in a bulk sample. Furthermore, ssNMR is invaluable for studying amorphous solid dispersions, where the compound is dispersed in a polymer matrix without long-range crystalline order. This technique can provide insights into drug-polymer interactions and the local conformation of the molecule within the amorphous state.

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

The crystal packing of this compound would be governed by a hierarchy of non-covalent interactions. beilstein-journals.org The most dominant of these is expected to be the hydrogen bonding mediated by the primary amide group. Amides are well-known to form robust and predictable supramolecular synthons. The most common motif is the R²₂(8) centrosymmetric dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming a stable eight-membered ring. This interaction is a cornerstone of crystal engineering for amide-containing molecules. nih.gov

Beyond the primary amide dimer, further intermolecular interactions would define the complete three-dimensional architecture. The N-H donors of the amide group could also form catemeric (chain-like) motifs.

Crucially, the presence of both chlorine and iodine atoms introduces the possibility of halogen bonding. semanticscholar.orgnih.gov A halogen bond is a directional, non-covalent interaction between an electrophilic region (the σ-hole) on a halogen atom and a nucleophilic site. mdpi.com In this molecule, several halogen bonding interactions are possible:

C−I···O=C: The iodine atom, being larger and more polarizable than chlorine, is a stronger halogen bond donor. It could form a significant interaction with the Lewis basic oxygen atom of the amide group of a neighboring molecule.

C−Cl···O=C: A weaker, but still potentially structure-directing, halogen bond could form between the chlorine atom and the amide oxygen.

C−X···π interactions: The halogen atoms could also interact with the electron-rich π-system of an adjacent aromatic ring.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Profiling

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. libretexts.org

The molecular formula of this compound is C₇H₅ClINO. The nominal molecular weight is 281 g/mol (using ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O). The molecular ion peak (M⁺•) would be observed at m/z 281.

A key feature in the mass spectrum is the isotopic profile arising from the presence of chlorine. whitman.edu Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). chemguide.co.uk This results in a characteristic pattern for any chlorine-containing fragment: a primary peak (M) and a secondary peak at two mass units higher (M+2) with an intensity ratio of approximately 3:1. Therefore, the molecular ion region for this compound would show a peak at m/z 281 (containing ³⁵Cl) and an M+2 peak at m/z 283 (containing ³⁷Cl) with about one-third the intensity. Iodine is monoisotopic (¹²⁷I), so it does not contribute additional complexity to the isotopic pattern. orgchemboulder.com

The fragmentation of the molecular ion would proceed through several predictable pathways: miamioh.edu

Alpha-Cleavage: Loss of the amino radical (•NH₂) to form the 2-chloro-5-iodobenzoyl cation at m/z 265 (and its M+2 peak at m/z 267). This is often a very prominent fragment for primary amides.

Loss of CO: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to yield the 2-chloro-5-iodophenyl cation at m/z 237 (and m/z 239).

Loss of Halogens: The molecular ion or fragment ions can lose the halogen atoms as radicals. Loss of an iodine radical (•I, 127 amu) is common due to the relative weakness of the C-I bond, leading to a fragment at m/z 154 (2-chlorobenzamide cation). Loss of a chlorine radical (•Cl, 35 amu) would yield a fragment at m/z 246 (5-iodobenzamide cation).

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Identity | Fragment Lost |

| 281 | 283 | [M]⁺• | - |

| 265 | 267 | [M - NH₂]⁺ | •NH₂ |

| 246 | - | [M - Cl]⁺ | •Cl |

| 237 | 239 | [M - NH₂ - CO]⁺ | •NH₂, CO |

| 154 | 156 | [M - I]⁺ | •I |

| 127 | - | [I]⁺ | C₇H₅ClNO |

Tandem Mass Spectrometry (MS/MS) for Complex Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In the context of this compound, MS/MS would provide unambiguous confirmation of its structure through characteristic fragmentation patterns.

The process begins with the ionization of the this compound molecule, typically forming a protonated molecule [M+H]⁺ or a radical cation M⁺•. This parent ion is then isolated and subjected to collision-induced dissociation (CID), leading to the formation of various fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the piecing together of the molecule's structure.

Predicted Fragmentation Pathways:

Based on the structure of this compound, several key fragmentation pathways can be predicted. The presence of the amide group, the aromatic ring, and the halogen substituents would lead to characteristic losses.

Loss of the Amide Group: A common fragmentation pathway for benzamides is the cleavage of the C-N bond, leading to the loss of NH₂ (a neutral loss of 16 Da) or the formation of the benzoyl cation.

Decarbonylation: The benzoyl cation can further lose a molecule of carbon monoxide (CO), a neutral loss of 28 Da.

Halogen Loss: Cleavage of the C-Cl or C-I bonds can occur, leading to the loss of Cl• or I• radicals. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key indicator in the mass spectrum.

Ring Fragmentation: At higher collision energies, the aromatic ring itself can fragment, although this is generally less common than the loss of substituents.

A detailed analysis of the MS/MS spectrum would allow for the confirmation of the connectivity of the atoms within the this compound molecule.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 282/284 [M+H]⁺ | 265/267 | NH₃ | 2-Chloro-5-iodobenzoyl cation |

| 282/284 [M+H]⁺ | 155 | C₇H₄INO | Loss of Cl |

| 282/284 [M+H]⁺ | 247 | Cl | 5-Iodobenzamide cation |

| 265/267 | 237/239 | CO | 2-Chloro-5-iodophenyl cation |

Note: The m/z values are presented as monoisotopic masses for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ¹²⁷I). The presence of the chlorine isotope would result in a characteristic M/M+2 pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₇H₅ClINO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Research Findings:

While specific HRMS data for this compound is not widely available in the reviewed literature, the use of HRMS for the characterization of related halogenated benzamides is a standard practice in synthetic chemistry. For instance, in studies involving the synthesis of novel compounds where this compound might be used as a precursor or intermediate, HRMS would be the definitive method to confirm the elemental composition of the products.

Interactive Data Table: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |

| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 280.910440 |

The expected HRMS result for the [M+H]⁺ ion would be approximately 281.918265 Da.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Insights

FTIR Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands would be expected for the amide group, the aromatic ring, and the carbon-halogen bonds.

Raman Spectroscopy:

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to FTIR.

Detailed Research Findings:

While a dedicated vibrational spectroscopy study on this compound is not readily found, analysis of the spectra of closely related compounds such as 2-chlorobenzamide (B146235) allows for reliable prediction of the key vibrational bands.

Interactive Data Table: Predicted Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Symmetric & Asymmetric Stretch | 3400-3100 | 3400-3100 | Medium-Strong (FTIR), Weak (Raman) |

| C=O (Amide I) | Stretch | 1680-1640 | 1680-1640 | Strong (FTIR), Medium (Raman) |

| N-H (Amide II) | Bend | 1640-1600 | 1640-1600 | Medium-Strong (FTIR), Weak (Raman) |

| C=C (Aromatic) | Stretch | 1600-1450 | 1600-1450 | Medium (FTIR), Strong (Raman) |

| C-N (Amide) | Stretch | 1420-1380 | 1420-1380 | Medium (FTIR & Raman) |

| C-Cl | Stretch | 800-600 | 800-600 | Strong (FTIR & Raman) |

| C-I | Stretch | 600-500 | 600-500 | Strong (FTIR & Raman) |

The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding involving the amide group, and the solid-state packing of the molecule.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity (if chiral analogs)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum. However, if chiral analogs of this compound were to be synthesized, for example, by introducing a chiral substituent, then chiroptical spectroscopy would become a critical tool for determining the enantiomeric purity and studying the stereochemistry of those analogs.

UV-Vis Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the benzene ring and the carbonyl group.

Electronic Transitions:

The benzamide (B126) chromophore typically exhibits a strong absorption band (the B-band) around 220-240 nm and a weaker, more structured band (the E-band) at shorter wavelengths. The presence of the halogen substituents (chloro and iodo) can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

Solvent Effects:

The polarity of the solvent can influence the position and intensity of the absorption bands. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

π → π transitions:* In polar solvents, these transitions often undergo a small bathochromic (red) shift.

n → π transitions:* These transitions, if present and observable, typically show a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

| Solvent | Polarity | Predicted λmax (nm) for π → π transition* | Expected Shift |

| Hexane | Non-polar | ~230-240 | - |

| Ethanol | Polar, Protic | ~235-245 | Bathochromic (Red) Shift |

| Acetonitrile | Polar, Aprotic | ~232-242 | Slight Bathochromic Shift |

These predicted values are based on the known behavior of substituted benzamides. Experimental determination would be necessary to obtain precise λmax values for this compound.

Computational Chemistry and Theoretical Modeling Studies of 2 Chloro 5 Iodobenzamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular geometry, energy, and the distribution of electrons. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for analyzing molecules of pharmaceutical interest, including substituted benzamides. acs.orgeurjchem.com Such calculations for 2-Chloro-5-iodobenzamide would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.orgyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, signifying nucleophilic character. youtube.comyoutube.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would pinpoint the distribution of these orbitals across the molecule. It is expected that the HOMO would be localized on the electron-rich aromatic ring and halogen atoms, while the LUMO would be distributed over the electron-withdrawing benzamide (B126) group. The introduction of electron-withdrawing and donating substituents is a common strategy to tune the frontier orbital energy levels of functional molecules. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzamide

This table provides example data from a computational study on a related compound to illustrate the typical outputs of an FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest energy level for electron donation (nucleophilicity) |

| LUMO | -1.75 | Lowest energy level for electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.10 | Indicator of chemical stability and reactivity |

Note: Data is illustrative and not specific to this compound.

An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, is a visual tool used to understand the charge distribution and predict the reactive behavior of a molecule. libretexts.orgwalisongo.ac.id It is generated by calculating the electrostatic potential at the electron density surface. The surface is color-coded to indicate different regions of charge:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, an ESP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the halogen atoms, highlighting their role as hydrogen bond acceptors. A positive potential (blue) would be expected around the amide hydrogens, indicating their function as hydrogen bond donors. Analyzing the ESP map helps in predicting intermolecular interactions, including how the molecule might bind to a biological target. libretexts.org

Computational methods can be employed to model chemical reaction mechanisms, identify transition states, and calculate activation energies. This is particularly useful for understanding the synthesis or metabolic degradation of a compound. For instance, the synthesis of benzamides often involves the reaction of a benzoyl chloride with an amine. slideshare.netslideshare.netglobalconference.info Theoretical calculations can map the potential energy surface of such a reaction, identifying the lowest energy path from reactants to products.

These computations involve locating the transition state , which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. While specific reaction pathway studies for this compound are not available in the provided literature, DFT calculations on similar reactions, such as the electrophilic aromatic substitution with cyanoguanidine to form benzamides, have been used to identify key superelectrophilic intermediates and rationalize reaction outcomes. nih.gov Such an analysis for this compound could elucidate its formation mechanisms or predict its reactivity in further chemical transformations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. This is crucial for understanding:

Conformational Analysis: Molecules are not rigid but are constantly flexing and changing shape. MD simulations can explore the different accessible conformations of this compound and determine their relative stabilities.

Solvent Effects: The behavior of a molecule can change dramatically in the presence of a solvent like water. MD simulations explicitly model solvent molecules, allowing for the study of solvation, the organization of solvent around the solute, and its effect on molecular conformation and interactions. Studies on simple aromatic compounds show that factors like hydrophobicity and polarity influence how they are solubilized. rsc.org

For this compound, an MD simulation in a water box would reveal how water molecules arrange themselves around the hydrophobic aromatic ring and the polar amide group, and how this influences the molecule's flexibility and preferred shape. chemrxiv.org

Molecular Docking Studies and Protein-Ligand Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is central to drug discovery, as it helps identify and optimize potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. scialert.netresearchgate.net The process involves:

Defining a binding site on the protein.

Generating multiple possible orientations (poses) of the ligand within the site.

Scoring each pose based on a scoring function that estimates the binding affinity.

Though no specific docking studies for this compound as a primary ligand were found, benzamide derivatives are frequently investigated as inhibitors for various enzymes. nih.gov For example, they have been studied as potential inhibitors for targets like Plasmodium falciparum Dihydroorotate dehydrogenase (PfDHODH) in the context of antimalarial drug discovery. scialert.netresearchgate.net

The output of a docking simulation provides detailed information on how a ligand fits into a protein's active site. The analysis focuses on:

Binding Orientation: The specific pose of the ligand, which reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex.

Binding Affinity: A numerical score (often in kcal/mol) that estimates the strength of the protein-ligand interaction. A lower (more negative) binding energy score typically indicates a stronger and more stable interaction.

Table 2: Example Molecular Docking Results for Benzamide Derivatives Against a Protein Target

This table presents sample data to illustrate the typical results obtained from a molecular docking study.

| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| JW4 | BACE1 | -8.2 | ASP32, GLY34, TYR71 |

| JW7 | BACE1 | -8.1 | ASP32, THR72, GLN73 |

| JW8 | BACE1 | -8.1 | ASP32, GLY230, THR232 |

| Verubecestat (Ref.) | BACE1 | -8.9 | ASP32, GLY34, GLN73 |

Source: Data adapted from a study on benzamide derivatives as BACE1 inhibitors. nih.gov

Identification of Key Binding Site Interactions and Scoring Functions

In silico molecular docking studies are pivotal for elucidating the potential binding modes and interactions of ligands like this compound with biological targets. These computational simulations predict the preferred orientation of a ligand within a receptor's binding site and estimate the strength of the interaction. The identification of key interactions is crucial for understanding the molecular basis of a compound's activity and for guiding further optimization.

For structurally related benzamide derivatives, molecular docking has revealed several critical types of interactions that contribute to binding affinity. These include:

Hydrogen Bonding: The amide group of the benzamide scaffold is a potent hydrogen bond donor and acceptor, frequently forming crucial hydrogen bonds with amino acid residues in the active site of a protein.

Hydrophobic Interactions: The aromatic ring and its substituents (chloro and iodo groups) can engage in various hydrophobic interactions. These include pi-pi stacking, pi-pi T-shaped, pi-alkyl, and pi-anion interactions with aromatic and aliphatic residues of the receptor. nih.gov For instance, studies on similar compounds have shown interactions with residues like Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe), and Histidine (His). nih.gov

The prediction and quantification of these binding affinities are accomplished using mathematical functions known as scoring functions . wikipedia.org These functions are essential components of docking programs, used to evaluate and rank different binding poses of a ligand. wikipedia.org A more negative score typically indicates a more favorable binding interaction. wikipedia.org Scoring functions can be broadly categorized into three main classes:

| Scoring Function Class | Description | Basis |

| Force-Field-Based | These functions use parameters from classical molecular mechanics force fields like AMBER or CHARMM. They calculate the binding energy by summing up van der Waals and electrostatic interaction energies. scispace.com | Physical atomic interactions (e.g., van der Waals, electrostatics). scispace.com |

| Empirical | These functions are derived from fitting experimental binding affinity data for a set of protein-ligand complexes. They consist of weighted energy terms representing different types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for rotational entropy loss upon binding. | Regression analysis of experimental data. youtube.com |

| Knowledge-Based | Also known as statistical potential-based functions, these are derived from statistical analysis of atom-pair frequencies in known protein-ligand crystal structures from databases like the Protein Data Bank (PDB). scispace.comyoutube.com They use the inverse Boltzmann principle to convert frequencies of interactions into pairwise potentials. scispace.comyoutube.com | Statistical distributions of intermolecular contacts in experimental structures. scispace.com |

The choice of scoring function can significantly impact the outcome of a virtual screening or docking study. Some docking programs allow for the use of multiple scoring functions, and a consensus scoring approach—where the results of several functions are combined—is often used to improve the reliability of the predictions. nih.govpensoft.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govlibretexts.org These models are foundational in medicinal chemistry and toxicology for predicting the activity of new, unsynthesized molecules, thereby saving significant time and resources in the drug discovery process. nih.gov

A QSAR/QSPR model is represented by a mathematical equation: Activity/Property = f (Molecular Descriptors)

Here, the biological activity or property is the dependent variable, and the molecular descriptors (numerical representations of the chemical structure) are the independent variables. libretexts.org The goal of QSAR/QSPR is to develop a statistically robust model that can accurately predict the activity or property of compounds not included in the initial training set. nih.govlibretexts.org

For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with varied substituents and correlating their measured biological activity with calculated molecular descriptors. This process helps to identify the key structural features that enhance or diminish activity. Similarly, QSPR models could predict properties like solubility, melting point, or toxicity based on molecular structure.

Descriptor Calculation, Feature Selection, and Predictive Model Development

The development of a robust QSAR/QSPR model involves three principal steps: descriptor calculation, feature selection, and model construction.

Descriptor Calculation: The first step is to transform the chemical structure of this compound and its analogues into a set of numerical values known as molecular descriptors. mdpi.com These descriptors quantify various aspects of the molecule's constitution and properties. There are several categories of descriptors:

0D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

1D Descriptors: Based on lists of structural fragments (e.g., count of hydrogen bond donors/acceptors).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity indices). mdpi.com

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, surface area, volume).

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), molar refractivity, and dipole moment. nih.govmdpi.com

Feature Selection: Typically, the calculation process generates a vast number of descriptors, many of which may be irrelevant or redundant for modeling the specific activity of interest. nih.gov Feature selection is the critical process of identifying the most informative subset of descriptors that have the strongest correlation with the biological activity while having low correlation among themselves. nih.govresearchgate.net This step is crucial for preventing model overfitting and improving its predictive power. Various statistical and machine learning techniques are employed for feature selection, including chi-square tests, mutual information, and genetic algorithms. nih.gov

Predictive Model Development: Once the most relevant descriptors are selected, a mathematical model is constructed to establish the relationship between these descriptors and the biological activity. Several methods can be used to build the predictive model:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A regression method suitable for cases where the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to capture complex, non-linear relationships between structure and activity. nih.gov

The final model's reliability and predictive ability must be rigorously validated using statistical metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and by testing its performance on an external set of compounds not used in model training. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

For a molecule like this compound, a pharmacophore model can be generated based on its structure and known activity. This involves identifying its key chemical features and their spatial arrangement. For example, a potential pharmacophore for a this compound derivative might include:

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the -NH2 group of the amide).

An aromatic ring feature.

A hydrophobic feature (representing the chloro and iodo substituents).

Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening . nih.gov This technique involves computationally searching large databases of chemical compounds (containing millions or even billions of molecules) to identify those that match the pharmacophore model. nih.govnih.gov The molecules identified as "hits" in the virtual screen are considered to have a higher probability of being active against the target of interest and can be prioritized for experimental testing. nih.govnih.gov This approach is highly effective for discovering novel chemical scaffolds that are structurally distinct from the original template molecule, a process known as scaffold hopping. nih.gov

Topological Analyses (ELF, LOL, NCI, QTAIM, RDG) and Reactivity Descriptors

To gain deeper insight into the electronic structure and chemical reactivity of this compound, a variety of advanced computational topological analyses can be performed. These methods analyze the electron density and its derivatives to characterize chemical bonding and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. By analyzing critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify and quantify the strength of non-covalent interactions like hydrogen bonds and halogen bonds.

Electron Localization Function (ELF) and Localization-Opposite Locator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule. They reveal regions of space corresponding to core electrons, covalent bonds, and lone pairs, offering a clear and intuitive picture of the chemical bonding pattern.

Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG): The NCI index, which is based on the electron density and the RDG, is a powerful tool for visualizing and characterizing non-covalent interactions. It can distinguish between stabilizing interactions (like hydrogen bonds), weak van der Waals forces, and destabilizing steric repulsion, representing them as distinct surfaces in 3D space.

In addition to these topological analyses, reactivity descriptors , derived from Conceptual Density Functional Theory (DFT), can be calculated to predict the reactive behavior of this compound.